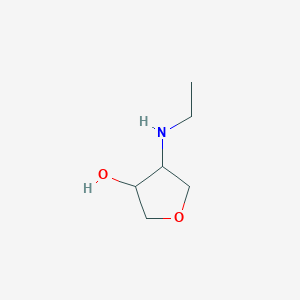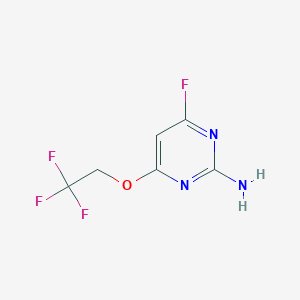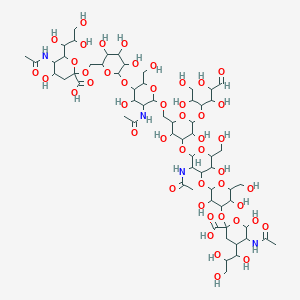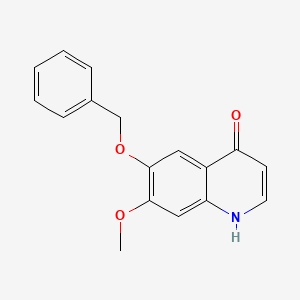
4-Methoxy-8-nitroquinoline
Overview
Description
4-Methoxy-8-nitroquinoline is a heterocyclic compound with the molecular formula C10H8N2O3 . It belongs to the quinoline family, which is widely used in both natural and synthetic compounds. Quinoline has versatile applications in industrial and synthetic organic chemistry, making it an essential scaffold for drug discovery and medicinal chemistry .
Synthesis Analysis
Several synthesis protocols have been reported for constructing the quinoline scaffold. Classical methods include the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach reactions. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols contribute to the construction and functionalization of quinolines .
One specific example involves the cyclization reaction to prepare 4-hydroxyquinoline from aniline and diethyl ethoxymethylenemalonate, ultimately yielding quinoline .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-8-nitroquinoline consists of a quinoline ring system. It contains a benzene ring fused with a pyridine moiety, resulting in a characteristic double-ring structure. The compound’s empirical formula is C10H8N2O3 .
Chemical Reactions Analysis
4-Methoxy-8-nitroquinoline can participate in various chemical reactions, including cyclization, cycloaddition, halogen atom displacements, and diaza group reactions. These reactions allow for functionalization and modification of the quinoline scaffold. Additionally, transition metal-catalyzed reactions and green reaction protocols contribute to its versatility .
Mechanism of Action
Safety and Hazards
Future Directions
Research on 4-Methoxy-8-nitroquinoline continues to explore its applications, reactivity, and potential practical uses. Novel synthesis methods and functionalization strategies are areas of interest. Additionally, further investigation into its biological and pharmaceutical activities will guide future directions .
properties
IUPAC Name |
4-methoxy-8-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-9-5-6-11-10-7(9)3-2-4-8(10)12(13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNHDPDHZDTVHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=C(C2=NC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70632251 | |
| Record name | 4-Methoxy-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-8-nitroquinoline | |
CAS RN |
89770-28-5 | |
| Record name | 4-Methoxy-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole](/img/structure/B1629099.png)

![[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetonitrile](/img/structure/B1629103.png)


![2,5-Pyrrolidinedione, 1-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-, monopolyisobutenyl derivs.](/img/structure/B1629108.png)






